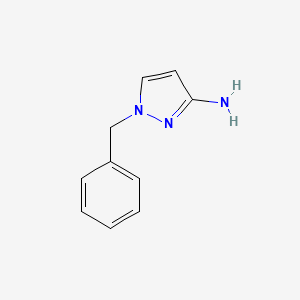

1-benzyl-1H-pyrazol-3-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-benzyl-1H-pyrazol-3-amine, often involves the reaction of hydroxymethyl pyrazole derivatives with primary amines. A study by Titi et al. (2020) provides insights into the synthesis and characterization of such derivatives through various spectroscopic methods and single crystal X-ray crystallography, confirming the structural integrity and purity of the synthesized compounds. These methods offer a detailed understanding of the molecular structure and serve as a foundation for further functionalization reactions (Titi et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 1-benzyl-1H-pyrazol-3-amine, is characterized by N-H of the amine group and nitrogen or oxygen atoms being in-plane with the aromatic ring. Crystallographic analysis plays a crucial role in understanding these structures, revealing the geometric parameters and the angle between planes within the molecules. The study by Titi et al. (2020) utilized crystallographic analysis to elucidate these structural details, providing a basis for understanding the compound's reactivity and interactions (Titi et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 1-benzyl-1H-pyrazol-3-amine are diverse, including its functionalization to obtain various bioactive derivatives. For example, intermolecular C-H amination, as reported by Wu et al. (2014), showcases the compound's reactivity towards forming aminated products under mild conditions, highlighting its potential for further chemical modifications and applications in drug discovery (Wu et al., 2014).

Physical Properties Analysis

The physical properties of 1-benzyl-1H-pyrazol-3-amine and its derivatives, such as solubility, melting point, and crystallinity, are crucial for its application in material science and pharmaceutical formulation. Theoretical and experimental studies, such as those performed by Titi et al. (2020), provide valuable data on these properties, contributing to the understanding of how the compound's structure affects its physical characteristics (Titi et al., 2020).

Chemical Properties Analysis

The chemical properties of 1-benzyl-1H-pyrazol-3-amine, including its reactivity, stability, and interaction with various reagents, are integral to its utility in chemical synthesis and drug design. The compound's ability to undergo a range of reactions, such as amination and condensation, is detailed in studies like that of Wu et al. (2014), providing insights into its versatility and potential for the synthesis of a wide array of chemical entities (Wu et al., 2014).

Applications De Recherche Scientifique

Application 1: Antimicrobial and Antioxidant Activity

- Scientific Field: Medicinal Chemistry

- Summary of Application: 1-Benzyl-1H-pyrazol-3-amine has been used in the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds have been tested for their in vitro anti-microbial activity .

- Methods of Application: The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The final derivatives were evaluated for their in vitro anti-microbial activity after thorough purification .

- Results or Outcomes: Among all the tested compounds, the compound 12e, 12f and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

Application 2: Cytotoxic Efficiency

- Scientific Field: Medicinal Chemistry

- Summary of Application: 1-Benzyl-1H-pyrazol-3-amine has been used in the synthesis of novel derivatives that have been tested for their in vitro cytotoxic efficiency .

- Methods of Application: The compounds were synthesized and then tested for their in vitro cytotoxic efficiency .

- Results or Outcomes: All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM . Most of the derivatives have shown excellent cytotoxic activity compared to that of standard reference drug .

Application 3: Synthesis of Heterocyclic Compounds

- Scientific Field: Organic Chemistry

- Summary of Application: 1-Benzyl-1H-pyrazol-3-amine can be used as a pharmaceutical intermediate for the preparation of related heterocyclic compounds . It is used in the one-pot synthesis of pyrazole and imidazole derivatives .

- Methods of Application: The specific methods of application and experimental procedures would depend on the particular heterocyclic compound being synthesized .

- Results or Outcomes: The outcomes would also depend on the specific compound being synthesized .

Application 4: Synthesis of Triazole Derivatives

- Scientific Field: Medicinal Chemistry

- Summary of Application: 1-Benzyl-1H-pyrazol-3-amine is used in the synthesis of tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine . This compound acts as a ligand that stabilizes Cu(I), enhancing its catalytic effect in the azide-acetylene cycloaddition .

- Methods of Application: The compound is synthesized and then used as a ligand in the azide-acetylene cycloaddition .

- Results or Outcomes: The use of this ligand enhances the catalytic effect of Cu(I) in the azide-acetylene cycloaddition .

Application 5: Synthesis of Pyrazole and Imidazole Derivatives

- Scientific Field: Organic Chemistry

- Summary of Application: 1-Benzyl-1H-pyrazol-3-amine can be used as a pharmaceutical intermediate for the preparation of related heterocyclic compounds . It is used in the one-pot synthesis of pyrazole and imidazole derivatives .

- Methods of Application: The specific methods of application and experimental procedures would depend on the particular heterocyclic compound being synthesized .

- Results or Outcomes: The outcomes would also depend on the specific compound being synthesized .

Application 6: Synthesis of Triazole Derivatives

- Scientific Field: Medicinal Chemistry

- Summary of Application: 1-Benzyl-1H-pyrazol-3-amine is used in the synthesis of tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine . This compound acts as a ligand that stabilizes Cu(I), enhancing its catalytic effect in the azide-acetylene cycloaddition .

- Methods of Application: The compound is synthesized and then used as a ligand in the azide-acetylene cycloaddition .

- Results or Outcomes: The use of this ligand enhances the catalytic effect of Cu(I) in the azide-acetylene cycloaddition .

Orientations Futures

The future directions for “1-benzyl-1H-pyrazol-3-amine” could involve further exploration of its synthesis methods, chemical reactivity, and potential biological applications. As pyrazole derivatives are known to exhibit a wide range of biological activities, “1-benzyl-1H-pyrazol-3-amine” might also have potential biological applications .

Propriétés

IUPAC Name |

1-benzylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUXHXCLAWFAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363658 | |

| Record name | 1-benzyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783397 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-benzyl-1H-pyrazol-3-amine | |

CAS RN |

21377-09-3 | |

| Record name | 1-benzyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270629.png)

![4-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1270634.png)

![6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1270647.png)